molecular formula C14H17NO3 B588201 beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile CAS No. 1391054-58-2

beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile

Cat. No.: B588201
CAS No.: 1391054-58-2
M. Wt: 247.294
InChI Key: KZXGRAUCLFBPNH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is a synthetic organic compound classified as a nitrile derivative with acetyloxy and methoxy substituents. Its IUPAC name, [2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate , reflects its structural components: a benzene ring substituted with a methoxy group, a propyl chain containing a nitrile group, and an acetate ester moiety.

Structural Features:

Feature Description
Core Skeleton Benzene ring linked to a propyl chain via a carbon-carbon bond
Functional Groups Nitrile (-C≡N), acetyloxy (-OAc), methoxy (-OCH₃) substituents
Stereochemistry No chiral centers reported; achiral configuration

The compound’s structure enables reactivity at the nitrile and ester groups, making it a versatile intermediate in organic synthesis.

Chemical Registry Information and Identifiers

Key identifiers for this compound include:

Identifier Value Source
CAS Registry Number 1391054-58-2
PubChem CID 71312809
IUPAC Name [2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate
InChI 1S/C14H17NO3/c1-11(16)18-10-13(6-7-15)8-12-4-3-5-14(9-12)17-2/h3-5,9,13H,6,8,10H2,1-2H3
SMILES CC(=O)OCC(CC#N)CC1=CC(=CC=C1)OC

Molecular Formula:
$$
\text{C}{14}\text{H}{17}\text{NO}_3 \quad \text{Molecular Weight: } 247.29 \, \text{g/mol} \quad \text{}
$$

Historical Context of Discovery and Development

The compound This compound was first registered in chemical databases in 2013. Its development aligns with advancements in synthetic organic chemistry, particularly in the design of intermediates for bioactive molecules.

Key Applications:

  • Intermediate in Lignan Synthesis: Critical for synthesizing rac Enterolactone (CAS 918502-72-4), a lignan derivative with anticancer properties.
  • Protecting Group Strategy: The acetyloxy group serves as a temporary protecting group for hydroxyl functionalities during multi-step syntheses.

Significance in Organic Chemistry Research

1.4.1. Role in Medicinal Chemistry
The compound is pivotal in constructing rac Enterolactone , a mammalian lignan metabolite with documented anticancer and antimetastatic activity. Enterolactone’s synthesis often requires sequential protection/deprotection steps, where This compound acts as a precursor.

1.4.2. Synthetic Utility

Reaction Type Application
Nitrile Functionalization Conversion to amines or carboxylic acids via hydrolysis/catalytic hydrogenation
Ester Hydrolysis Deprotection to yield hydroxyl intermediates for further functionalization

1.4.3. Structural Insights The compound’s methoxy group enhances aromatic stability, while the nitrile group facilitates nucleophilic addition reactions. These features make it a robust building block for heterocyclic synthesis and macrocycle formation.

Properties

IUPAC Name

[2-(cyanomethyl)-3-(3-methoxyphenyl)propyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-11(16)18-10-13(6-7-15)8-12-4-3-5-14(9-12)17-2/h3-5,9,13H,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXGRAUCLFBPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC#N)CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Alkylation and Protection

The synthesis begins with 3-methoxy-bromophenylalkyl alcohol , which undergoes protection using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of triethylamine and 4-dimethylaminopyridine (DMAP). This step shields the hydroxyl group, yielding a silyl-protected intermediate (Figure 1A).

Key Conditions :

  • Solvent: Methylene chloride
  • Temperature: 0–25°C
  • Yield: 85–92%

Transmetallation and Condensation

The protected bromophenyl derivative is subjected to Grignard reagent (n-BuLi or Mg/THF), generating a nucleophilic aryl species. This intermediate reacts with exo-octahydro-4,7-epoxyisobenzofuran-1-ol under inert conditions. The condensation forms a 7-oxabicycloheptane framework, critical for subsequent functionalization.

Optimized Parameters :

  • Temperature: −78°C to 25°C
  • Molar Ratio: 1:2 (hemiacetal:bromophenyl)
  • Solvent: Tetrahydrofuran (THF)

Hydrogenolysis and Acetylation

Hydrogenolysis of the bicyclic intermediate using palladium hydroxide/charcoal in acetic acid removes benzyl ethers, exposing a primary alcohol. Acetylation with acetyl chloride in pyridine introduces the acetyloxy moiety, followed by desilylation with hydrofluoric acid to yield a hydroxyl intermediate.

Critical Observations :

  • Hydrogen Pressure: 1–3 atm
  • Acetylation Efficiency: >95%

Oxidation and Nitrile Formation

The hydroxyl intermediate undergoes Dess-Martin oxidation to an aldehyde, which is further converted to the nitrile via nucleophilic substitution with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

Reaction Scheme :
$$ \text{R–CHO} + \text{KCN} \rightarrow \text{R–CN} + \text{KHCO}_3 $$

  • Temperature: 80°C
  • Yield: 70–78%

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4). The acetyloxy and nitrile functionalities necessitate careful eluent selection to avoid decomposition.

Purity Metrics :

  • HPLC Purity: ≥98%
  • Retention Time: 12.3 min (C18 column, 60% acetonitrile)

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 1H, Ar–H), 6.85 (dd, J=8.4, 2.4 Hz, 1H), 4.65 (s, 2H, CH₂OAc), 3.80 (s, 3H, OCH₃), 2.45 (t, J=7.2 Hz, 2H, CH₂CN), 2.10 (s, 3H, COCH₃).
  • IR (KBr): 2240 cm⁻¹ (C≡N), 1745 cm⁻¹ (C=O).

Process Optimization and Scalability

Solvent Effects

  • THF vs. DME : THF enhances Grignard reactivity but requires strict anhydrous conditions. Dimethoxyethane (DME) offers milder conditions but lower yields (∼75%).
  • Acetonitrile in Deprotection : Accelerates silyl ether cleavage but risks nitrile hydrolysis at elevated temperatures.

Catalytic Hydrogenation

Alternative catalysts (e.g., Pd/C) reduce reaction times by 30% but increase over-reduction risks.

Challenges and Mitigation Strategies

Nitrile Stability

The nitrile group is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents are critical during workup.

Byproduct Formation

  • Aldehyde Oxidation : Over-oxidation to carboxylic acids is minimized using Dess-Martin periodinane.
  • Acetyl Migration : Steric hindrance from the methoxy group reduces undesired acetyl shifts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Grignard Condensation 78 98 High
Direct Alkylation 65 95 Moderate
Cyanohydrin Route 60 90 Low

Industrial Applications and Modifications

β-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile’s utility extends to anticancer and anti-inflammatory agents. Modifications include:

  • Ester Hydrolysis : To generate carboxylic acid derivatives for prodrug synthesis.
  • Nitrile Reduction : Catalytic hydrogenation to primary amines for peptidomimetics.

Chemical Reactions Analysis

Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy and acetyloxy groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The acetyloxy group can be hydrolyzed to form a hydroxyl group.

Scientific Research Applications

Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is used in various scientific research applications, including:

Mechanism of Action

The specific mechanism of action for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The acetyloxy and methoxy groups may play a role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares β-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile with structurally or functionally related compounds, focusing on physicochemical properties, synthetic pathways, and biological activities.

Compound Functional Groups Synthetic Route Reported Bioactivity Key References
β-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile Nitrile, methoxy, acetyloxy-methyl Not explicitly reported; likely involves esterification and aromatic substitution Not studied N/A
Phenol, 2,4-bis-(1,1-dimethylethyl) Phenol, tert-butyl Derived from microbial extracts (e.g., Streptomyces spp.) via GC-MS Broad-spectrum antifungal activity Sharma & Thakur (2020)
Methyl 2-benzoylamino-3-oxobutanoate Ester, benzoylamino, ketone Condensation of benzoylamino precursors with methyl oxobutanoate Intermediate for heterocyclic synthesis Heterocycles (2003)
7,9-Di-tert-butyl-1-oxaspiro[4,5]deca-6,9-diene-2,8-dione Spirocyclic ketone, tert-butyl Microbial secondary metabolite (e.g., Bacillus spp.) Antifungal, plant growth promotion GC-MS analysis (2022)
Cypermethrin isomers (alpha-, beta-, etc.) Pyrethroid ester, nitrile Industrial synthesis via esterification of cyclopropane derivatives Insecticidal activity, neurotoxic effects ATSDR (2003)

Key Findings :

Structural and Functional Differences: Unlike phenol derivatives (e.g., 2,4-bis-(1,1-dimethylethyl)-phenol), β-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile lacks direct phenolic groups, which are critical for hydrogen bonding in antifungal interactions .

Synthetic Complexity: While methyl 2-benzoylamino-3-oxobutanoate is synthesized via straightforward condensation reactions, the acetyloxy-methyl substitution in β-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile likely requires multi-step esterification and regioselective aromatic substitution, increasing synthetic complexity .

However, its acetyloxy group may enhance membrane permeability, a trait observed in bioactive esters .

Thermodynamic Stability: The tert-butyl groups in phenol derivatives and spirocyclic ketones confer steric stability, whereas the acetyloxy-methyl group in β-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile may render it more susceptible to hydrolysis under basic conditions.

Research Implications and Limitations

  • Knowledge Gaps: No direct studies on β-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile’s bioactivity or pharmacokinetics exist.
  • Methodological Constraints : Current data rely on structural analogs (e.g., nitriles, esters) from GC-MS analyses or heterocyclic synthesis studies, limiting extrapolation .

Biological Activity

Beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile, a compound with the molecular formula C14_{14}H17_{17}NO3_3 and a molecular weight of 247.29 g/mol, has garnered attention in recent years for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14_{14}H17_{17}NO3_3
  • Molecular Weight : 247.29 g/mol
  • CAS Number : 229017-00-9

This compound exhibits various biological activities that can be attributed to its structural properties. The presence of the acetyloxy and methoxy groups in its structure may enhance its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation markers in vitro, suggesting potential applications in inflammatory diseases.
  • Anticancer Potential : Some studies have indicated that this compound may inhibit the proliferation of cancer cells, although the specific pathways involved require further investigation.

In Vitro Studies

  • Cell Viability Assays : In a study using human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, indicating potential cytotoxic effects against certain cancer types .
  • Inflammation Models : Research utilizing lipopolysaccharide (LPS)-induced inflammation models showed that treatment with this compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

In Vivo Studies

  • Animal Models : In murine models of inflammation, administration of this compound resulted in reduced swelling and pain behaviors, suggesting analgesic properties alongside anti-inflammatory effects .
  • Toxicology Studies : Toxicological assessments indicated that the compound exhibited low acute toxicity levels, which is promising for its potential therapeutic use .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryDecreases TNF-alpha and IL-6 levels
AnticancerInhibits cancer cell proliferation
AnalgesicReduces pain behaviors in animal models
ToxicityLow acute toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile, and what purification methods ensure high yield?

  • Methodology : The compound can be synthesized via esterification of a hydroxyl precursor with acetyl chloride under anhydrous conditions. Protecting groups (e.g., benzyloxy) may be employed to prevent undesired side reactions . For purification, column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 1:4 to 1:1 ratios) is effective. Final characterization should include 1^1H/13^13C NMR and HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >95% .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths and angles, critical for confirming the acetyloxy-methoxy substitution pattern .
  • Spectroscopy : FT-IR identifies key functional groups (e.g., nitrile stretch ~2240 cm1^{-1}, acetyl C=O ~1740 cm1^{-1}). 1^1H NMR in CDCl3_3 typically shows methoxy protons at δ 3.8–3.9 ppm and acetyl methyl at δ 2.1–2.3 ppm .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, aiding in predicting reactivity .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodology : Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the acetyloxy group. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect breakdown products like 3-methoxy-benzenebutanenitrile .

Q. What are the preliminary applications of this compound in organic synthesis?

  • Methodology : The nitrile moiety serves as a versatile intermediate for:

  • Nitrile Reduction : Catalytic hydrogenation (Pd/C, H2_2) yields primary amines for pharmaceutical scaffolds.
  • Cyanation Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) forms biaryl nitriles .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the benzenebutanenitrile core?

  • Methodology :

  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the methoxy-adjacent position, followed by electrophilic quenching (e.g., DMF for formylation).
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C) while maintaining yields >85% via controlled dielectric heating .

Q. What computational approaches resolve contradictions in spectral data interpretation?

  • Methodology :

  • NMR Prediction Tools : ACD/Labs or MestReNova software simulates 1^1H/13^13C shifts for proposed structures, cross-referenced with experimental data to validate assignments.
  • Dynamic NMR Studies : Variable-temperature NMR (e.g., −40°C to 25°C) detects rotational barriers in acetyloxy groups, explaining split peaks at higher temps .

Q. How do substituent effects (acetyloxy vs. methoxy) influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • In Vitro Assays : Compare acetylated vs. non-acetylated analogs in cytotoxicity screens (e.g., MTT assay on HEK293 cells). Acetyloxy groups may enhance membrane permeability but reduce metabolic stability.
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS to track acetyloxy hydrolysis .

Q. What strategies address conflicting ecotoxicological data in environmental fate studies?

  • Methodology :

  • QSAR Modeling : Predict logP and BCF (bioconcentration factor) using EPI Suite to estimate environmental persistence.
  • Microcosm Studies : Expose soil/water systems to the compound (1–100 ppm) and quantify degradation via GC-MS. Note discrepancies between predicted and observed half-lives .

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